molecular formula C18H20N2O2 B4962514 N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide

N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B4962514
M. Wt: 296.4 g/mol
InChI Key: MZRARGMWJJTJHG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and an ethanediamide backbone

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-13(2)11-16(10-12)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRARGMWJJTJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with N-(1-phenylethyl)ethanediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, secondary amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide can be compared with other similar compounds such as:

    N-(3,5-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide: Similar structure but with a different substitution pattern on the phenyl group.

    N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)propanediamide: Similar structure but with a longer carbon chain in the backbone.

    N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)butanediamide: Similar structure but with an even longer carbon chain in the backbone.

The uniqueness of N-(3,5-dimethylphenyl)-N’-(1-phenylethyl)ethanediamide lies in its specific substitution pattern and the balance between hydrophobic and hydrophilic regions, which can influence its reactivity and interactions with other molecules.

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